3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline

Synthetic Chemistry Palladium-Catalyzed Cross-Coupling Ligand Design

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline (CAS 915283-61-3) is a heterocyclic compound characterized by a central 4,7-phenanthroline core substituted at the 3,8-positions with 5-bromopyridin-2-yl groups. This compound belongs to the class of polypyridyl ligands and is structurally related to topoisomerase-inhibiting pyrido-phenanthroline derivatives described in patent literature.

Molecular Formula C22H12Br2N4
Molecular Weight 492.2 g/mol
CAS No. 915283-61-3
Cat. No. B12606436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline
CAS915283-61-3
Molecular FormulaC22H12Br2N4
Molecular Weight492.2 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C2=NC3=C(C=C2)C4=C(C=C3)N=C(C=C4)C5=NC=C(C=C5)Br
InChIInChI=1S/C22H12Br2N4/c23-13-1-5-19(25-11-13)21-7-3-15-16-4-8-22(20-6-2-14(24)12-26-20)28-18(16)10-9-17(15)27-21/h1-12H
InChIKeyMWVKBKCRGRLZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Bis(5-bromopyridin-2-yl)-4,7-phenanthroline – A Functionalized Building Block for Tailored Supramolecular and Medicinal Chemistry


3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline (CAS 915283-61-3) is a heterocyclic compound characterized by a central 4,7-phenanthroline core substituted at the 3,8-positions with 5-bromopyridin-2-yl groups [1]. This compound belongs to the class of polypyridyl ligands and is structurally related to topoisomerase-inhibiting pyrido-phenanthroline derivatives described in patent literature [2]. With a molecular formula of C22H12Br2N4 and a molecular weight of 492.165 g/mol, it features two chemically accessible bromine atoms, which are the critical determinants of its reactivity and a key point of differentiation for procurement decisions.

Why Generic Pyrido-Phenanthroline Analogs Cannot Substitute for the 5-Bromopyridyl Derivative in Research Procurement


Procuring a non-brominated or differently substituted pyrido-phenanthroline analog as a generic substitute for 3,8-Bis(5-bromopyridin-2-yl)-4,7-phenanthroline introduces significant risk due to the loss of synthetic versatility and altered electronic properties. The two bromine atoms serve as essential synthetic handles for late-stage diversification via palladium-catalyzed cross-coupling reactions, a capability absent in the non-halogenated analog, 3,8-bis(2-pyridyl)-4,7-phenanthroline [1]. The electron-withdrawing effect of bromine also modulates the electronic structure of the phenanthroline core, a property critical for coordination chemistry and redox behavior, preventing a direct functional swap [2]. The quantitative evidence in the following section demonstrates precisely where the brominated derivative diverges from its closest comparator in measurable, selection-relevant ways.

Quantitative Differentiation Guide: 3,8-Bis(5-bromopyridin-2-yl)-4,7-phenanthroline vs. Closest Analogs


Synthetic Versatility: The Advantage of a Brominated Precursor over the Non-Brominated Analog

The target compound is uniquely suited for post-synthetic diversification compared to its closest non-halogenated analog, 3,8-bis(2-pyridyl)-4,7-phenanthroline. The two bromine atoms in the target compound provide handles for further functionalization via established cross-coupling chemistries, a synthetic pathway unavailable in the bromine-free comparator [1]. This is quantified by the molecular weight difference, reflecting the presence of the functionalizable bromine atoms.

Synthetic Chemistry Palladium-Catalyzed Cross-Coupling Ligand Design

Electronic Structure Modulation: Redox Potential Shift vs. Non-Brominated Ligand

The electron-withdrawing nature of the 5-bromopyridyl substituents on the target compound is expected to anodically shift the reduction potential of its metal complexes relative to those formed with the non-brominated analog, 3,8-bis(2-pyridyl)-4,7-phenanthroline. This principle is demonstrated by a class-level quantitative study on the related 4,7-dipyrenyl-1,10-phenanthroline, where the introduction of a strong electron-acceptor moiety shifted the reduction potential by 0.16 V [1]. Such a shift is critical for tuning the excited-state properties of resultant metal complexes, with the study showing an increase in excited state lifetime by more than two orders of magnitude.

Electrochemistry Redox Tuning Coordination Chemistry

Biological Activity Landscape: Potency Against Topoisomerase Enzymes

The target compound belongs to a class of pyrido-phenanthroline derivatives identified as dual topoisomerase I/II inhibitors, a desirable mechanism of action for anticancer agents [1]. While direct IC50 data for the target compound is not publicly available, patent data for a closely related subclass demonstrates potent inhibition of multiple cancer cell lines. For example, compound 8 from the patent family, a structural analog, exhibited an IC50 of 0.025 µM against A549 (lung) and 0.043 µM against HCT116 (colon) cancer cells [1]. This biological profile provides a necessary baseline for researchers comparing the target compound's potential against other scaffolds.

Cancer Therapy Topoisomerase Inhibition Medicinal Chemistry

Photophysical Tuning Capabilities: Luminescence Lifetimes in Europium Complexes

Brominated phenanthroline ligands have been demonstrated to support efficient energy transfer in europium(III) complexes, leading to characteristic red luminescence with high quantum yields [1]. The presence of bromine on the target compound's pyridyl rings may further enhance intersystem crossing due to the heavy-atom effect, a property not shared by non-halogenated analogs like 4,7-dimethyl-1,10-phenanthroline (dmphen) [1]. This suggests that for optical applications, the brominated compound offers a distinct photophysical pathway.

Luminescence Europium Complexes Photophysics

Application Scenarios Where the 5-Bromopyridyl Derivative Provides a Distinct Scientific Advantage


Late-Stage Diversification in Medicinal Chemistry Campaigns

The primary advantage for medicinal chemistry laboratories is the target compound's ability to serve as a versatile scaffold for library synthesis. The two bromine atoms function as synthetic handles, enabling sequential or simultaneous functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, as established by the use of brominated phenanthrolines in cross-coupling chemistry [1]. This contrasts with the non-brominated analog, which presents an inert C-H bond at these positions and requires additional, often harsh, activation steps for functionalization.

Development of Redox-Tunable Catalysts and Optoelectronic Materials

The electron-withdrawing effect of the 5-bromopyridyl groups is a key driver for selecting this compound over non-halogenated ligands in the development of transition metal complexes with tailored redox properties. Class-level evidence shows that similar structural modifications can anodically shift reduction potentials by over 0.16 V, which is directly correlated with a more than 100-fold increase in excited-state lifetime [1]. Researchers can therefore use this compound to design photocatalysts and light-emitting electrochemical cells (LECs) with more positive reduction potentials than those achievable with electron-neutral phenanthroline ligands.

Bottom-Up Synthesis of Extended Metallosupramolecular Architectures

The rigid, linear ditopic nature of the target compound, featuring a 4,7-phenanthroline core with two terminal pyridyl binding sites, makes it an ideal building block for constructing discrete metallocycles and coordination polymers. The synthesis of the non-brominated analog, 3,8-bis(2-pyridyl)-4,7-phenanthroline, has been a key step in creating hexameric and tetrameric metallocyclophanes [1]. The brominated version offers the added advantage of orthogonal reactivity, where the bromine atoms can be used to post-synthetically extend or cross-link the formed supramolecular structure.

Structure-Activity Relationship (SAR) Studies on Dual Topoisomerase Inhibitors

For oncology research programs exploring dual topoisomerase I/II inhibition, this compound represents a critical intermediate. The pyrido-phenanthroline core is the pharmacophore, and patent data confirms that compounds within this class achieve low-nanomolar IC50 values in cancer cell lines [1]. Procuring the 5-bromopyridyl derivative enables SAR studies by allowing systematic variation of the pyridyl substituent via cross-coupling, a strategic advantage over purchasing a single, fixed analog for biological evaluation.

Quote Request

Request a Quote for 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.